(E)-m-Coumaric acid (CAS 588-30-7), also known as trans-3-hydroxycinnamic acid, is a highly pure phenolic acid characterized by a hydroxyl group at the meta position of the phenyl ring [1]. As a specialized isomer within the hydroxycinnamic acid family, it serves as a critical analytical standard, a regioselective precursor in organic synthesis, and a functional matrix component in mass spectrometry workflows [2]. Its unique structural configuration provides distinct ionization behavior and chemical reactivity compared to the more abundant para and ortho isomers, making it an essential raw material for targeted metabolomic analyses, structure-activity relationship (SAR) studies, and the synthesis of specialized meta-substituted derivatives[3].
Generic substitution with the more common p-coumaric acid or crude cinnamic acid mixtures will critically fail in both analytical and synthetic workflows [1]. The meta-hydroxyl group dictates a significantly different electronic distribution, resulting in a unique acid dissociation profile (phenolic pKa = 10.39) that alters pH-dependent solubility and extraction efficiencies compared to the para isomer [2]. In mass spectrometry, substituting the meta isomer prevents the specific sulfhydryl reactivity required for advanced peptide mapping [3]. Furthermore, in precursor applications, using the para or ortho isomers will yield fundamentally different downstream derivatives, rendering generic substitution non-viable for precise structure-activity relationship (SAR) baselining or regioselective synthesis [4].
The position of the hydroxyl group significantly impacts the acidity and ionization behavior of coumaric acid isomers. Studies demonstrate that (E)-m-coumaric acid exhibits a carboxylic acid pKa (pKa1) of 4.49 and a uniquely high phenolic pKa (pKa2) of 10.39 [1]. In contrast, the para isomer has a pKa1 of 4.70, while the ortho isomer has a pKa1 of 4.11. This elevated phenolic pKa makes m-coumaric acid the least acidic among the isomers at the phenolic site, directly influencing its solubility, ionization state in buffered solutions, and retention behavior in reversed-phase HPLC compared to p-coumaric acid [1].
| Evidence Dimension | Phenolic Acid Dissociation Constant (pKa2) |
| Target Compound Data | pKa2 = 10.39 |
| Comparator Or Baseline | p-coumaric acid and o-coumaric acid (more acidic phenolic groups) |
| Quantified Difference | m-coumaric acid is the least acidic at the phenolic group among the three isomers. |
| Conditions | Standard aqueous dissociation conditions. |
The distinct pKa profile is critical for optimizing buffer pH in analytical chromatography and dictates the compound's solubility and stability during formulation.
In mass spectrometry applications, meta-substituted cinnamic acid derivatives (such as 3-hydroxycinnamic acid and its cyano derivative, 3-HCCA) exhibit unique reactivity with sulfhydryl groups [1]. Research indicates that these meta-matrices specifically react with sulfhydryl groups in chemically reduced disulfide-linked peptides, forming observable peptide-matrix adduct ions. In contrast, standard matrices like ferulic acid, caffeic acid, and sinapinic acid fail to undergo this addition reaction unless subjected to alkaline conditions [1].
| Evidence Dimension | Sulfhydryl addition reactivity in MALDI matrices |
| Target Compound Data | Forms peptide-matrix adducts without alkaline conditions |
| Comparator Or Baseline | Sinapinic acid, ferulic acid, caffeic acid (require alkaline conditions) |
| Quantified Difference | Eliminates the need for alkaline pH adjustment during matrix preparation for disulfide mapping. |
| Conditions | MALDI-TOF MS analysis of chemically reduced disulfide-linked peptides. |
Procuring the meta-isomer is essential for laboratories conducting high-throughput, robust identification of disulfide bonds in proteins without altering the sample pH.
In pharmacological and biochemical screening, m-coumaric acid is frequently utilized as a critical structural control to validate the efficacy of the para-hydroxyl group[1]. Quantitative assays reveal that m-coumaric acid possesses significantly lower radical scavenging activity compared to its isomers, with an antioxidant potential ranking of p-coumaric > o-coumaric > m-coumaric[2]. Similarly, in human tyrosinase inhibition assays, m-coumaric acid demonstrates an IC50 of 270 µM, serving as a baseline to highlight the optimized structure and superior inhibitory activity of the para isomer [1].
| Evidence Dimension | Antioxidant potential and Tyrosinase Inhibition |
| Target Compound Data | Lower radical scavenging; Tyrosinase IC50 = 270 µM |
| Comparator Or Baseline | p-coumaric acid (higher radical scavenging; stronger tyrosinase inhibition) |
| Quantified Difference | Establishes the meta isomer as the lowest-activity baseline among coumaric acids for these specific pathways. |
| Conditions | DPPH radical scavenging assay and human tyrosinase inhibition assay. |
Buyers conducting SAR studies must procure the meta isomer to serve as a negative control or structural baseline to definitively prove the mechanistic necessity of para-substitution.
As a synthetic building block, (E)-m-coumaric acid provides strict meta-regiochemistry that cannot be achieved using generic cinnamic acid mixtures [1]. It is specifically procured for the synthesis of meta-substituted active compounds, such as cholinium-based ionic liquids ([Cho][m-CA]) and specific meta-hydroxychalcones. Because the position of the hydroxyl group dictates the electronic properties (e.g., HOMO-LUMO gaps) and steric profile of the final molecule, substituting with the para isomer results in entirely different downstream products with divergent biological and physical properties [1].
| Evidence Dimension | Downstream derivative regiochemistry |
| Target Compound Data | Yields strictly meta-substituted derivatives (e.g., [Cho][m-CA]) |
| Comparator Or Baseline | p-coumaric acid (yields para-substituted derivatives) |
| Quantified Difference | 100% divergence in final molecular structure and electronic properties. |
| Conditions | Esterification, amidation, or ionic liquid synthesis workflows. |
For chemical manufacturing and probe development, procuring the exact meta isomer is the only way to synthesize target molecules requiring a 3-hydroxyl configuration.
Directly following its unique sulfhydryl reactivity, m-coumaric acid is an ideal choice for formulating specialized matrices (including its conversion to 3-HCCA) used in the high-throughput identification and mapping of disulfide bonds in complex protein samples [1].
Due to its distinct pKa and chromatographic retention time, this compound is procured as an essential analytical standard for HPLC and GC-MS workflows, enabling the precise quantification of coumaric acid isomers in food, beverage, and plant extract analysis [2].
Leveraging its fixed meta-hydroxyl group, it is the required starting material for synthesizing specialized cholinium-based ionic liquids, meta-hydroxychalcones, and other advanced materials where the para isomer would yield incorrect structural and electronic properties [3].
In pharmaceutical and cosmeceutical research, m-coumaric acid is procured as a critical structural control in high-throughput screening assays (such as DPPH and tyrosinase inhibition) to validate the specific mechanistic contributions of different hydroxyl positions on the cinnamic acid backbone[4].
Irritant